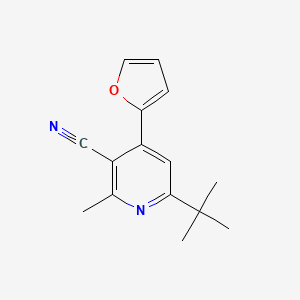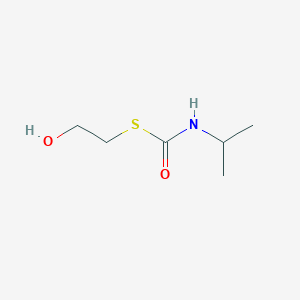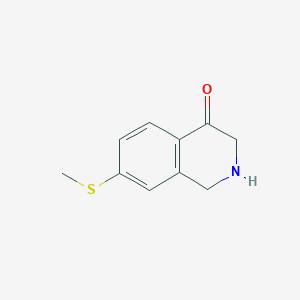![molecular formula C12H9N B12906269 2H-Azuleno[1,2-c]pyrrole CAS No. 112091-92-6](/img/structure/B12906269.png)
2H-Azuleno[1,2-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azuleno[1,2-c]pyrrole is a heterocyclic compound that features a unique structure combining azulene and pyrrole moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while pyrrole is a five-membered nitrogen-containing ring. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant research interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azuleno[1,2-c]pyrrole typically involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione. This intermediate is then condensed with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . Another approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or silyl enol ethers through cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azuleno[1,2-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the azulene moiety due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted azuleno[1,2-c]pyrroles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-Azuleno[1,2-c]pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Azuleno[1,2-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anti-cancer effects are linked to the induction of apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azuleno[1,2-b]pyrrole
- Azuleno[1,2-b]furan
- Benz[a]azulenes
Uniqueness
2H-Azuleno[1,2-c]pyrrole is unique due to its fused structure, which combines the properties of both azulene and pyrrole. This fusion results in enhanced aromaticity and stability, as well as unique electronic properties that are not observed in its individual components or other similar compounds .
Eigenschaften
CAS-Nummer |
112091-92-6 |
|---|---|
Molekularformel |
C12H9N |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2H-azuleno[1,2-c]pyrrole |
InChI |
InChI=1S/C12H9N/c1-2-4-9-6-10-7-13-8-12(10)11(9)5-3-1/h1-8,13H |
InChI-Schlüssel |
DNLLBVJQXZOYJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=CC3=CNC=C23)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)









![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)



